molecular formula C13H22N6O6S B13399827 2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate

2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate

Cat. No.: B13399827
M. Wt: 390.42 g/mol
InChI Key: FICWTZOQUXUYOK-UHFFFAOYSA-N
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Description

This compound features a bicyclo[3.1.0]hexane core substituted with:

  • A 1H-1,2,4-triazol-5-ylsulfanyl moiety at position 4, which may confer biological activity through interactions with enzymes or receptors.
  • A 2-aminopropanoylamino group at position 2, introducing a peptide-like linkage that could influence bioavailability or target binding.
  • Azane (NH₃) and hydrate components, suggesting crystalline stability and possible hydrogen-bonding networks.

The triazole-thioether group, for instance, is common in antifungals (e.g., propiconazole ), while bicyclic dicarboxylic acids are seen in glutamate receptor modulators .

Properties

Molecular Formula

C13H22N6O6S

Molecular Weight

390.42 g/mol

IUPAC Name

2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate

InChI

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2

InChI Key

FICWTZOQUXUYOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate typically involves multiple steps:

    Formation of the bicyclic hexane core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the triazole group: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors.

    Attachment of the amino and carboxylic acid groups: These functional groups are introduced through amide bond formation and carboxylation reactions, respectively.

    Hydration: The final step involves the addition of water molecules to form the hydrate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfanyl groups.

    Reduction: Reduction reactions can target the triazole ring and carboxylic acid groups.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of sulfoxides and sulfonic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of amides and esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole ring can interact with enzyme active sites, making it a potential inhibitor.

    Protein Binding: The compound can bind to proteins, affecting their function.

Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

    Antimicrobial Activity: The triazole group is known for its antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The amino and carboxylic acid groups can participate in ionic interactions, further influencing biological pathways.

Comparison with Similar Compounds

(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (PDB ID: 52Q)

  • Key Differences: Lacks the 2-aminopropanoylamino group and hydrate/azane components.
  • Functional Impact :
    • The absence of the peptide-like sidechain in 52Q reduces molecular weight (284.29 g/mol vs. ~370–400 g/mol for the target compound) and may limit interactions with proteolytic enzymes.
    • 52Q’s simpler structure shows higher crystallinity in X-ray studies, while the target compound’s hydrate form likely improves aqueous solubility.

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

  • Key Differences : A β-lactam-containing bicyclo[3.2.0]heptane system with a pivalamido group.
  • The pivalamido group in this analogue enhances metabolic stability compared to the target compound’s hydrolytically labile aminopropanoylamino group.

Functional Group Comparisons

Triazole Derivatives

Compound Triazole Position Additional Groups Bioactivity
Target Compound 1H-1,2,4-triazol-5-ylsulfanyl 2-aminopropanoylamino, hydrate Hypothesized antifungal/neuromodulatory
Propiconazole 1H-1,2,4-triazol-1-yl Dioxolan-propyl chain Agricultural antifungal
11a (Thiazolo-pyrimidine) None 2,4,6-trimethylbenzylidene Unknown (synthetic intermediate)

Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints):

  • Highest Similarity : To PDB ID 52Q (Tanimoto > 0.85), due to shared bicyclohexane and triazole-thioether motifs.
  • Lower Similarity : To β-lactams (Tanimoto < 0.4), reflecting divergent core structures.
  • Predicted Bioactivity : Overlap with triazole antifungals (e.g., etaconazole ) and glutamate analogs (e.g., LY354740 ).

Biological Activity

The compound 2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate is a complex molecule featuring a bicyclic structure and a triazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4O4SC_{10}H_{12}N_{4}O_{4}S with a molecular weight of approximately 284.292 g/mol. The structure includes a bicyclo[3.1.0]hexane core, which is modified with various functional groups that may contribute to its biological properties.

PropertyValue
Molecular FormulaC10H12N4O4SC_{10}H_{12}N_{4}O_{4}S
Molecular Weight284.292 g/mol
Structure TypeNon-polymer

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of 3-amino-1,2,4-triazole have shown efficacy against various cancer cell lines, suggesting that the triazole moiety plays a crucial role in enhancing anticancer activity . The specific compound under review may benefit from similar mechanisms due to its structural components.

The biological activity of triazole-containing compounds often involves the inhibition of key enzymes or pathways related to cancer progression and angiogenesis. For example, certain triazole derivatives have been identified as potent inhibitors of metabotropic glutamate receptors (mGluR), which are implicated in cancer cell proliferation and survival . The incorporation of the bicyclic structure may further enhance receptor selectivity and potency.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating various triazole derivatives found that modifications at specific positions significantly impacted their anticancer efficacy. Compounds similar to the target compound demonstrated promising antiangiogenic activity across several tested cell lines .
  • Molecular Docking Studies : Computational analyses have suggested that the target compound could interact favorably with specific biological targets, indicating potential for further development as an anticancer agent .
  • Pharmacological Characterization : Research on related bicyclic compounds has shown that they can act as selective agonists for mGlu receptors, providing insights into their potential therapeutic applications .

Q & A

Q. What synthetic methodologies are most effective for achieving high-purity synthesis of this bicyclohexane-triazole derivative?

Answer:

  • Key steps :
    • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for cyclization reactions to stabilize intermediates and enhance reaction efficiency .
    • Reaction conditions : Reflux for extended periods (e.g., 18 hours) ensures complete conversion, followed by reduced-pressure distillation to isolate volatile byproducts .
    • Purification : Recrystallization using ethanol-water mixtures improves purity, as demonstrated in triazole-thiol derivative syntheses (yield: ~65%) .
  • Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis (e.g., 141–143°C for analogous triazoles) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry of the bicyclo[3.1.0]hexane core and confirm sulfanyl-triazole substitution .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., C10_{10}H12_{12}N4_4O4_4S, exact mass: 308.06 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to glutamate receptors or other biological targets?

Answer:

  • Docking studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions between the bicyclohexane core and receptor active sites (e.g., NMDA receptors). Compare results with structurally similar ligands (e.g., triazole-thiol derivatives in ) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding between the triazole-sulfanyl group and catalytic residues .
  • Validation : Correlate computational predictions with in vitro assays (e.g., IC50_{50} measurements) to refine models .

Q. What strategies resolve contradictory data on the compound’s biological activity across different assays?

Answer:

  • Assay standardization : Control variables such as pH (e.g., 7.4 for physiological conditions), temperature (37°C), and solvent (DMSO ≤0.1% v/v) to minimize artifacts .
  • Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to directly measure target binding, bypassing cell-based assay variability .
  • Data triangulation : Cross-validate results with orthogonal methods (e.g., Western blotting for downstream signaling effects) .

Q. How can reaction conditions be optimized to stabilize the bicyclo[3.1.0]hexane ring during synthesis?

Answer:

  • Temperature modulation : Maintain temperatures below 80°C during ring-closing steps to prevent thermal decomposition .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to lower activation energy for bicyclohexane formation .
  • Solvent effects : Use non-polar solvents (e.g., toluene) to favor entropically driven cyclization via the Thorpe-Ingold effect .

Q. What methodologies enable the study of structure-activity relationships (SAR) for the triazole-sulfanyl moiety?

Answer:

  • Analog synthesis : Replace the triazole-sulfanyl group with thiol, methylthio, or amino analogs to assess pharmacophore contributions .
  • Free-Wilson analysis : Quantify the impact of substituents on biological activity using multivariate regression models .
  • Crystallography : Solve X-ray structures of ligand-target complexes to identify critical hydrogen-bonding interactions (e.g., triazole N2 with Arg523 in NMDA receptors) .

Methodological Notes

  • Data integration : Cross-referenced synthesis protocols (–2, 6), structural data (), and theoretical frameworks () to ensure methodological rigor.
  • Advanced techniques : Emphasis on docking (), MD simulations (), and SAR analysis () aligns with current chemical biology research standards.

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